
N-(3-(difluoromethoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(difluoromethoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a phenylacetamide moiety with a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(difluoromethoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group.
Acylation: The difluoromethoxyphenyl intermediate is then acylated using an appropriate acyl chloride or anhydride to form the corresponding acylated product.
Pyrrole formation: The acylated intermediate undergoes cyclization with a suitable amine to form the pyrrole ring.
Final coupling: The pyrrole-containing intermediate is coupled with a phenylacetamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(difluoromethoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-(difluoromethoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-(difluoromethoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(3-(difluoromethoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can be compared with other similar compounds, such as:
N-(3-(trifluoromethoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may affect its reactivity and biological activity.
N-(3-(methoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: The presence of a methoxy group instead of a difluoromethoxy group can lead to differences in electronic properties and interactions with molecular targets.
N-(3-(fluoromethoxy)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: The fluoromethoxy group provides a different balance of steric and electronic effects compared to the difluoromethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-19(21)25-16-10-6-9-15(13-16)22-18(24)17(23-11-4-5-12-23)14-7-2-1-3-8-14/h1-13,17,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKJHIWJTZVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC=C2)OC(F)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)
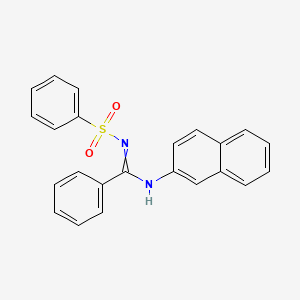
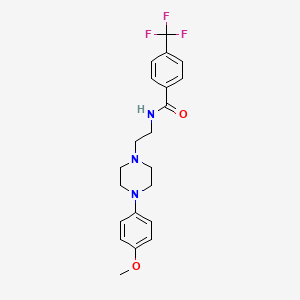
![N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B2883607.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2883609.png)
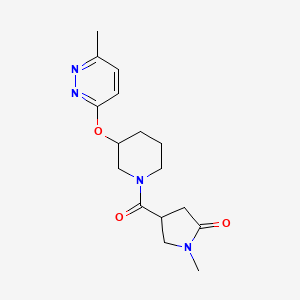

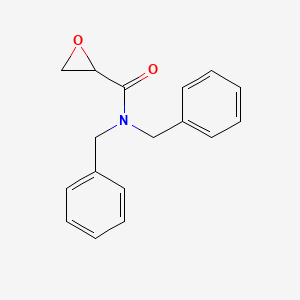
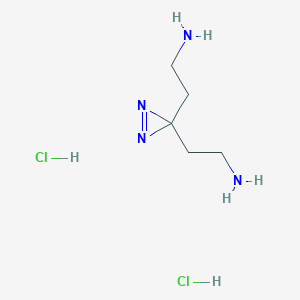
![1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2883616.png)
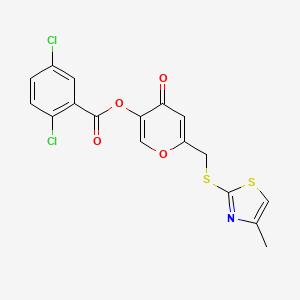
![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)
![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2883620.png)
![3-(4-chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883624.png)
